molecular formula C28H25N3O2S B2866591 2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide CAS No. 866726-54-7

2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide

Cat. No. B2866591
CAS RN: 866726-54-7
M. Wt: 467.59
InChI Key: UNCLECUNWPOFDE-UHFFFAOYSA-N
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Description

The compound “2-((7-methyl-2-(p-tolyl)-5H-chromeno[2,3-d]pyrimidin-4-yl)thio)-N-(m-tolyl)acetamide” appears to contain several functional groups including a chromeno[2,3-d]pyrimidine group, a thio group, and a tolyl group . These groups are commonly found in diverse chemical compounds .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these functional groups. The tolyl groups are derived from toluene by removal of a hydrogen atom from the ring carbon atom at the 4-position .


Chemical Reactions Analysis

The chemical reactions that this compound might undergo would depend on the functional groups present in it. For example, tolyl groups are excellent leaving groups in nucleophilic substitutions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. Tolyl groups are considered nonpolar and hydrophobic .

Scientific Research Applications

Anticancer Activity

The compound has shown potential in anticancer research. It has been tested in vitro against seven selected human cancer cell lines, namely, MCF7, A549, HCT116, PC3, HePG2, PACA2 and BJ1 . It was found that compounds 14a, 16b and 18b were the most active toward MCF7 with IC 50 (1.7, 5.7, and 3.4 μg/ml, respectively) relative to doxorubicin (Dox.) (26.1 μg/ml) .

Apoptosis Induction

The compound has been found to induce apoptosis in cancer cells. At the gene expression level, P53, BAX, DR4 and DR5 were up-regulated, while Bcl2, Il-8, and CDK4 were down-regulated in 14a, 14b and 18b treated MCF7 cells .

Cell Cycle Arrest

The compound has shown to cause cell cycle arrest at the G1/S phase in MCF7 . This can be a potential mechanism for its anticancer activity.

Anti-fibrotic Activity

Some studies suggest that the compound may have anti-fibrotic activity . However, more research is needed to confirm this application.

Aggregation-Induced Emission Enhancement (AIEE)

The compound has shown AIEE properties . This property can be used in various applications such as bioimaging, sensing, and optoelectronics.

Photovoltaic Applications

Although not directly related to the compound, similar structures have been used in photovoltaic applications . The compound’s structure might allow it to be used in similar applications.

Future Directions

The future directions for research on this compound would depend on its potential applications. Given the presence of a chromeno[2,3-d]pyrimidine group, it might be of interest in the development of new pharmaceuticals .

properties

IUPAC Name

2-[[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl]-N-(3-methylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H25N3O2S/c1-17-7-10-20(11-8-17)26-30-27-23(15-21-13-19(3)9-12-24(21)33-27)28(31-26)34-16-25(32)29-22-6-4-5-18(2)14-22/h4-14H,15-16H2,1-3H3,(H,29,32)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNCLECUNWPOFDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=C(CC4=C(O3)C=CC(=C4)C)C(=N2)SCC(=O)NC5=CC=CC(=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H25N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{[7-methyl-2-(4-methylphenyl)-5H-chromeno[2,3-d]pyrimidin-4-yl]sulfanyl}-N-(3-methylphenyl)acetamide

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